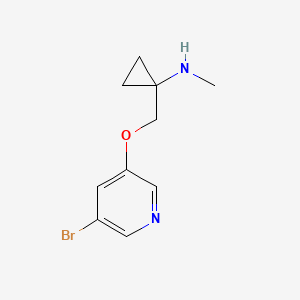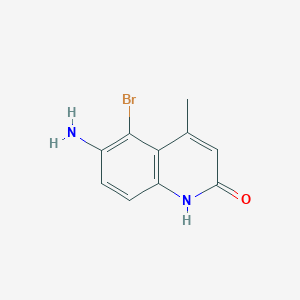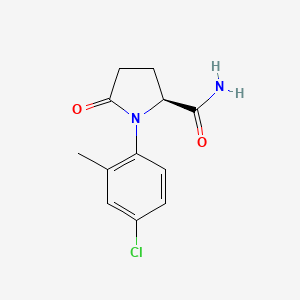
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14OS and a molecular weight of 254.35 g/mol . This compound features a thiophene ring substituted with a methyl group at the 2-position and a naphthalene ring attached to a methanol group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol typically involves the reaction of 2-methylthiophene with naphthaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylthiophen-3-yl)(phenyl)methanol
- (2-Methylthiophen-3-yl)(benzyl)methanol
- (2-Methylthiophen-3-yl)(pyridin-2-yl)methanol
Uniqueness
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol is unique due to the presence of both a thiophene ring and a naphthalene ring, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H14OS |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
(2-methylthiophen-3-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H14OS/c1-11-13(9-10-18-11)16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-10,16-17H,1H3 |
Clave InChI |
CXJDMUPBMHCBFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)C(C2=CC=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d]isothiazol-3-yl)benzoic acid](/img/structure/B11860965.png)
![5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860972.png)




![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)


![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)


